![molecular formula C11H13N3OS B7583140 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one](/img/structure/B7583140.png)
2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one, also known as DMTP, is a synthetic compound that has been widely used in scientific research. DMTP is a pyridazinone derivative that has shown promising results in various fields of research, including cancer treatment, neuroprotection, and inflammation.
作用機序
The mechanism of action of 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been found to activate the JNK pathway, which is involved in apoptosis. In addition, 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and physiological effects:
2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects. 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one has also been found to inhibit tumor growth and induce apoptosis in cancer cells. In addition, 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one has been shown to have anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one. One area of interest is the development of 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one-based therapies for cancer treatment. Another potential direction is the investigation of 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one's neuroprotective effects in various neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one and its potential applications in the treatment of various inflammatory diseases.
合成法
The synthesis of 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one involves the condensation of 2-amino-4,5-dimethylthiazole with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The resulting product is then treated with methyl iodide to obtain 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one.
科学的研究の応用
2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one has been investigated for its anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory diseases.
特性
IUPAC Name |
2-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7-4-5-11(15)14(13-7)6-10-12-8(2)9(3)16-10/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCCERMPHJSGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2=NC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7583062.png)
![5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7583065.png)
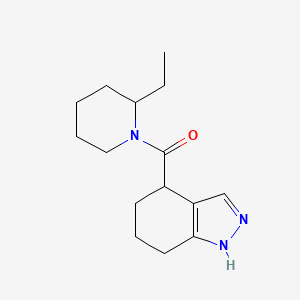
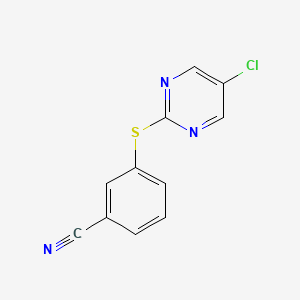
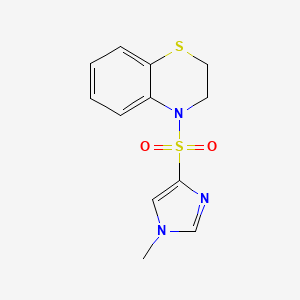
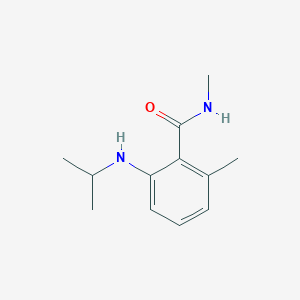
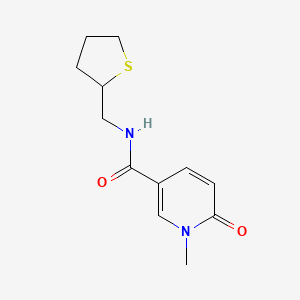
![7-(4-Methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7583132.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7583149.png)

![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B7583159.png)
![6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7583174.png)
![6-Chloro-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7583177.png)
![2-(2-methylsulfonylphenyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7583178.png)